4-Amino-3-methylbenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Amino-3-methylbenzenesulfonic acid often involves multiple steps, including sulphonation, photochlorination, Hofmann amination, and hydrazine hydrate reduction. One such synthesis process achieved a purity of 99.2% and a yield of 62.8%, showcasing the effectiveness of this method (Jiang Du-xiao, 2005).
Molecular Structure Analysis
The molecular and electronic structure of related compounds has been extensively studied, revealing insights into their steric and electronic properties. For instance, the crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were investigated, providing valuable information on their intramolecular hydrogen bonds and electronic structure (L. Rublova et al., 2017).
Chemical Reactions and Properties
4-Amino-3-methylbenzenesulfonic acid and its derivatives participate in various chemical reactions, contributing to the synthesis of diverse compounds. For example, functionalized sulfonamides were synthesized via a multicomponent reaction involving alkyl isocyanide and dialkyl acetylenedicarboxylate with 4-methylbenzenesulfonic acid, highlighting the compound's versatility in organic synthesis (A. Alizadeh et al., 2007).
Physical Properties Analysis
The physical properties of 4-Amino-3-methylbenzenesulfonic acid derivatives are influenced by their molecular structure. For example, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was determined, shedding light on the compound's solid-state characteristics and interactions within the crystal lattice (Jian-hong Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of 4-Amino-3-methylbenzenesulfonic acid are central to its reactivity and application in synthesis. These properties are often explored through the synthesis of derivatives and their subsequent reactivity. For example, the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation illustrates the innovative approaches to leveraging the chemical properties of sulfonic acid derivatives for heterocyclic compound synthesis (B. Chen et al., 2015).
Scientific Research Applications
Synthesis of Functionalized Compounds
4-Amino-3-methylbenzenesulfonic acid is utilized in the synthesis of various functionalized compounds. One example is the creation of functionalized sulfonamides through a multicomponent reaction involving alkyl isocyanides and dialkyl acetylenedicarboxylates. This process generates intermediates that undergo nucleophilic reactions and rearrangements to produce specific derivatives with potential applications in different fields (Alizadeh, Rostamnia, & Esmaili, 2007).
Role in Molecular Salts Formation
The compound plays a role in the formation of molecular salts, as demonstrated in studies involving 2-amino-6-methylpyridinium and 4-methylbenzenesulfonate. These salts exhibit unique properties like amine–imine tautomerism and are structurally characterized by specific hydrogen bonds and aromatic π–π stacking interactions (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).
Application in Fluorescent Visualization
The use of derivatives of 4-Amino-3-methylbenzenesulfonic acid in fluorescent visualization techniques has been explored. For instance, 2-Amino-5-methylbenzenesulfonic acid has been used as an indirect fluorescent visualization reagent in chromatography, highlighting its potential in analytical chemistry (Gallo & Walters, 1986).
Antibacterial Activity
Research into the antibacterial properties of derivatives of this compound has shown promising results. For example, certain synthesized derivatives demonstrated notable antibacterial activity, indicating potential applications in pharmaceuticals and biotechnology (Gein, Odegova, Tkachenko, Bobrovskaya, & Vakhrin, 2013).
Nitration Process Improvement
The compound's derivatives have been involved in the improvement of nitration processes in industrial chemistry. Optimizing such processes can lead to enhanced yields and more efficient production methods, as demonstrated in the synthesis of related compounds (Li, Han, Liu, Li, Zhang, Zhang, & Xia, 2015).
Degradation of Aromatic Compounds
Research on bacterial strains capable of degrading compounds like 4-Amino-3-methylbenzenesulfonic acid contributes to understanding the biodegradation of aromatic xenobiotics. This has implications for environmental biotechnology and pollution control (Hegedűs, Kós, Bálint, Maróti, Gan, Perei, & Rákhely, 2017).
Catalysis in Organic Synthesis
The compound and its derivatives have applications in catalyzing organic synthesis reactions, such as the Fischer Indole Synthesis. Such catalysts can offer greener, more efficient synthetic routes in organic chemistry (Hu, Fang, & Li, 2016).
Safety And Hazards
Future Directions
The future directions of 4-Amino-3-methylbenzenesulfonic acid could involve further refinement of QSAR tools to improve the prediction accuracy of the mutagenicity of aromatic amines . This could support the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M7 expert review with quantitative indicators .
properties
IUPAC Name |
4-amino-3-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCZINVPXJNEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059167 | |
Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-methylbenzenesulfonic acid | |
CAS RN |
98-33-9 | |
Record name | 4-Amino-3-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminotoluene-3-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-methylbenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7545 | |
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Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 4-amino-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylsulphanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-AMINOTOLUENE-3-SULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET833CB2KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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